REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7](=[O:9])[CH3:8].[N-:10]=[N+:11]=[N-:12].[Na+]>CN(C=O)C>[C:7]([O:6][CH2:5][CH2:4][CH2:3][CH2:2][N:10]=[N+:11]=[N-:12])(=[O:9])[CH3:8] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClCCCCOC(C)=O
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A water condenser was placed onto the flask
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with 300 mL of water
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the sodium salts
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with diethyl ether 3×100 mL
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum with no external heat
|
Type
|
CUSTOM
|
Details
|
resulting in 4-azido-1-butylacetate (4.22)
|
Type
|
CUSTOM
|
Details
|
which was carried onto the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OCCCCN=[N+]=[N-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |